molecular formula C16H19N3O2S B2682230 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097893-56-4

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No. B2682230
CAS RN: 2097893-56-4
M. Wt: 317.41
InChI Key: LULFLWPOSGMTFC-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C16H19N3O2S and a molecular weight of 317.41. It is related to 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-ol .


Physical And Chemical Properties Analysis

The compound is a solid . No further physical or chemical properties were found.

Scientific Research Applications

X-Ray Crystallography and Molecular Interactions

A new Cu(II) complex with the monodentate ligand 2,6-dimethylpyrimidin-4-(1 H)-one was synthesized and characterized by single crystal X-ray diffraction, elemental analysis, and IR spectroscopy . This complex was used for detailed theoretical studies based on density functional theory (DFT) at the B3LYP-D3(BJ)/Def2-SVP method .

DFT Study

The Density Functional Theory (DFT) has been widely employed in the study of metal-organic complexes . It has been instrumental in the corroboration of the experimentally elucidated bioactivity of such complexes ranging from anti-bacterial to antimicrobial .

Molecular Docking Investigation

The in-silico investigation of the anti-fibrotic potential of the title compound was carried out molecular docking with the 4FUX and 4FV3 receptors . The title compound performed better in terms of H-bond interaction as well as binding affinity .

Solvent-free Synthesis

A solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .

Biological Evaluation

The newly synthesized compounds were fully characterized using IR, NMR (1 H, 13 C, and 19 F), mass spectral studies, and elemental analyses . All of the fifteen compounds were screened for their in vitro antibacterial activity against two Gram-positive and two Gram-negative pathogenic bacteria .

Cytotoxicity Screening

Nine of these compounds were screened for their cytotoxicity against the human Caucasian promyelocytic leukemia (HL-60) cell line using the alamarBlue® assay . Preliminary results reveal that compounds 3a, 3b, 3d, 5a, and 5d are showing moderate-to-significant cytotoxic and antibacterial activity .

properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-8-15(18-12(2)17-11)21-13-5-6-19(10-13)16(20)9-14-4-3-7-22-14/h3-4,7-8,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULFLWPOSGMTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

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